molecular formula C18H21NO B1600908 (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol CAS No. 250589-64-1

(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol

Cat. No.: B1600908
CAS No.: 250589-64-1
M. Wt: 267.4 g/mol
InChI Key: FPHQSHFUYFORCS-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a benzyl group at the nitrogen atom, a hydroxyl group at the third carbon, and a phenyl group at the second carbon. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Hydroxyl and Phenyl Groups: The hydroxyl and phenyl groups are introduced through stereoselective reactions to ensure the correct (2S,3S) configuration.

    Benzylation: The nitrogen atom is benzylated using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To introduce the hydroxyl group.

    Chiral Catalysts: To ensure the correct stereochemistry.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fully saturated piperidine ring.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-1-N-Benzyl-3-hydroxy-2-phenylpiperidine: Differing in the stereochemistry at the third carbon.

    (2R,3S)-1-N-Benzyl-3-hydroxy-2-phenylpiperidine: Differing in the stereochemistry at both the second and third carbons.

    (2R,3R)-1-N-Benzyl-3-hydroxy-2-phenylpiperidine: Differing in the stereochemistry at the second carbon.

Uniqueness

The (2S,3S) configuration of (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol provides unique stereochemical properties that influence its reactivity and interactions with other molecules. This specific configuration can lead to different biological activities and chemical behaviors compared to its stereoisomers.

Properties

CAS No.

250589-64-1

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol

InChI

InChI=1S/C18H21NO/c20-17-12-7-13-19(14-15-8-3-1-4-9-15)18(17)16-10-5-2-6-11-16/h1-6,8-11,17-18,20H,7,12-14H2/t17-,18-/m0/s1

InChI Key

FPHQSHFUYFORCS-ROUUACIJSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)O

SMILES

C1CC(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

C1CC(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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